1-(1-Bromoethyl)-2,3-dichlorobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-bromoethyl)-2,3-dichlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIWVFRMNYUYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1 Bromoethyl 2,3 Dichlorobenzene
Precursor Synthesis and Functionalization Strategies
The creation of the target compound fundamentally relies on the availability of its direct precursor, 1-Ethyl-2,3-dichlorobenzene. The synthesis of this precursor and the rationale for targeting its benzylic carbon are critical preliminary steps.
The synthesis of 1-Ethyl-2,3-dichlorobenzene is not commonly detailed as a standalone procedure but can be achieved through established organic chemistry pathways, most notably via Friedel-Crafts acylation followed by reduction. A plausible synthetic route is outlined below:
Friedel-Crafts Acylation: The process would begin with 2,3-dichlorobenzene. This starting material is subjected to a Friedel-Crafts acylation reaction with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces an acetyl group onto the benzene (B151609) ring, yielding 1-(2,3-dichlorophenyl)ethan-1-one.
Clemmensen or Wolff-Kishner Reduction: The ketone functional group of 1-(2,3-dichlorophenyl)ethan-1-one is then reduced to a methylene (B1212753) group (CH₂). This can be accomplished using standard reduction methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). The successful reduction of the carbonyl group yields the desired precursor, 1-Ethyl-2,3-dichlorobenzene.
The functionalization of 1-Ethyl-2,3-dichlorobenzene to produce 1-(1-Bromoethyl)-2,3-dichlorobenzene is a regioselective process targeting the benzylic position. The carbon atom of the ethyl group directly attached to the dichlorinated benzene ring is particularly reactive. libretexts.org This enhanced reactivity is due to the stability of the intermediate formed upon homolytic cleavage of a benzylic C-H bond. The resulting benzylic radical is stabilized by resonance, with the unpaired electron being delocalized across the aromatic pi system. libretexts.orgpearson.com This inherent stability makes the benzylic hydrogens susceptible to abstraction by radicals, thereby directing functionalization, such as bromination, to this specific position over any other on the alkyl chain or the aromatic ring itself. libretexts.orgmasterorganicchemistry.com
Direct Bromination Approaches at the Benzylic Position
The most direct and widely employed method for synthesizing this compound is the bromination of 1-Ethyl-2,3-dichlorobenzene at the benzylic carbon. This is typically achieved through a free-radical substitution mechanism.
Free-radical benzylic bromination, also known as the Wohl-Ziegler reaction, is the classic method for this transformation. masterorganicchemistry.comwikipedia.org This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent, which serves as a source of bromine radicals (Br•) at a consistent, low concentration. libretexts.orgwikipedia.org
The reaction mechanism proceeds through three key stages:
Initiation: The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light. wikipedia.org The initiator decomposes upon heating or irradiation to form radicals, which then react with a trace amount of HBr to produce the initial bromine radicals required to start the chain reaction. libretexts.org
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 1-Ethyl-2,3-dichlorobenzene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). pearson.com This benzylic radical then reacts with a molecule of bromine (Br₂), which is generated from the reaction of NBS with HBr, to form the product this compound and a new bromine radical. libretexts.orgpearson.com This new bromine radical continues the chain reaction.
Termination: The reaction is terminated when radicals combine with each other to form non-radical species.
This method is highly selective for the benzylic position due to the aforementioned stability of the benzylic radical intermediate. masterorganicchemistry.comvaia.com
The efficiency and yield of benzylic bromination are highly dependent on the reaction conditions, particularly the choice of solvent. koreascience.krresearchgate.net Historically, carbon tetrachloride (CCl₄) was the solvent of choice for Wohl-Ziegler reactions. masterorganicchemistry.comwikipedia.orgkoreascience.kr However, due to its toxicity and environmental impact, its use is now largely prohibited. koreascience.kr
Research has focused on identifying effective and less hazardous alternative solvents. Studies have shown that the choice of solvent can significantly influence reaction time and yield. For instance, 1,2-dichlorobenzene (B45396) has been identified as a superior solvent for NBS-mediated benzylic brominations, providing clean, rapid, and high-yielding reactions compared to the traditional CCl₄. koreascience.krresearchgate.net Acetonitrile is another solvent that has been explored; however, depending on the substrate, it can sometimes promote electrophilic substitution on the aromatic ring rather than the desired benzylic radical substitution. researchgate.netmdma.ch
Table 1: Comparison of Solvents in a Representative Benzylic Bromination Reaction
| Solvent | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|
| Carbon Tetrachloride (CCl₄) | 12 | 79 | koreascience.kr, researchgate.net |
| 1,2-Dichlorobenzene | 8 | 92 | koreascience.kr, researchgate.net |
| Ethyl Acetate | - | Traces | researchgate.net |
| Acetonitrile (CH₃CN) | 6 | High (substrate dependent) | researchgate.net |
Data is generalized from studies on similar substrates to illustrate solvent effects.
To improve efficiency and selectivity, catalytic systems for benzylic bromination have been developed. Lewis acids have been shown to effectively catalyze the bromination of aromatic side chains. nih.gov One notable system employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source in the presence of a catalytic amount of Zirconium(IV) chloride (ZrCl₄). nih.govscientificupdate.com
This catalytic method offers excellent activity for benzylic bromination and proceeds via a radical generation pathway, as confirmed by experiments showing that the reaction requires light to proceed. nih.gov A key advantage of using a Lewis acid catalyst like ZrCl₄ is its ability to promote the desired benzylic bromination while suppressing competing electrophilic bromination of the aromatic ring, a side reaction that can occur with Brønsted acids. nih.govscientificupdate.com This catalytic approach provides a mild and highly effective alternative to traditional methods for synthesizing benzyl (B1604629) bromide derivatives. nih.gov
Stereoselective Synthesis of this compound
Achieving stereocontrol at the benzylic position is crucial for the synthesis of enantiomerically pure this compound. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and transformations from chiral precursors.
Chiral Auxiliaries and Ligand-Controlled Methods
Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, an auxiliary can be attached to a precursor molecule to control the formation of the chiral center at the ethyl group's alpha-carbon.
One of the most effective classes of chiral auxiliaries for controlling alkylation reactions are oxazolidinones, as popularized by David Evans. acs.org The general strategy involves acylating a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a derivative of 2,3-dichlorophenylacetic acid. The resulting imide can be deprotonated to form a rigid, chelated enolate, where one face is effectively blocked by the auxiliary's substituent. acs.org Subsequent reaction with an electrophilic methyl source, followed by bromination and cleavage of the auxiliary, would yield the chiral product. The high degree of diastereoselectivity is a key advantage of this method. nih.gov
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Aldol, Alkylation | >99:1 | acs.org |
| Camphorsultam | Diels-Alder, Alkylation | >95:5 | wikipedia.org |
| Pseudoephedrine | Alkylation | >98:2 | wikipedia.org |
This table presents general data for these auxiliaries, not specific to the target compound.
Asymmetric Catalysis in Benzylic Bromination
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. beilstein-journals.org For the target molecule, this would typically involve the direct enantioselective bromination of a prochiral precursor like 1-ethyl-2,3-dichlorobenzene.
Benzylic bromination often proceeds through a radical mechanism. nih.govresearchgate.net Asymmetric induction can be achieved by using a chiral catalyst that can influence the trajectory of the incoming bromine radical. Methodologies combining photoredox and organocatalysis have been developed for the enantioselective α-alkylation of aldehydes with benzylic bromides. princeton.edu A similar principle could be applied in reverse, using a chiral catalyst to control the bromination of the benzylic C-H bond. Lewis acid catalysis is another avenue; while many Lewis acids catalyze benzylic bromination, the development of a chiral Lewis acid system that effectively controls the stereochemistry of radical bromination is a subject of ongoing research. nih.govresearchgate.net For instance, zirconium(IV) chloride has been shown to be an effective catalyst for benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). nih.gov A chiral ligand coordinated to such a metal center could potentially create a chiral environment to influence the stereochemical outcome.
Enantiospecific Transformations from Chiral Precursors
An enantiospecific transformation involves a reaction where the stereochemistry of the starting material directly determines the stereochemistry of the product. This route is highly effective if a suitable enantiomerically pure precursor is available.
A logical precursor for this compound is the corresponding chiral alcohol, (R)- or (S)-1-(2,3-dichlorophenyl)ethanol. This alcohol can be synthesized through methods such as the asymmetric reduction of 1-(2,3-dichlorophenyl)ethan-1-one using chiral reducing agents or enzymatic processes. The conversion of the chiral alcohol to the bromide can be achieved under conditions that proceed with a known stereochemical outcome, typically inversion of configuration via an SN2 mechanism. A classic method for this transformation is the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). chemicalbook.comorganic-chemistry.org This reaction reliably converts a chiral alcohol into the corresponding bromide with inversion of stereochemistry.
Table 2: Reagents for Converting Alcohols to Bromides
| Reagent System | Typical Stereochemical Outcome | Reference |
|---|---|---|
| PPh₃ / CBr₄ (Appel Reaction) | Inversion (SN2) | chemicalbook.com |
| PBr₃ | Inversion (SN2) | |
| HBr | Variable (SN1 or SN2) | google.com |
Alternative Synthetic Routes
Beyond stereoselective methods, several other synthetic strategies can be employed to produce racemic or stereochemically undefined this compound.
Transformations from Related Dichlorobenzene Derivatives
The most direct precursor for the target compound is 1-ethyl-2,3-dichlorobenzene. Standard radical bromination of the benzylic position can be accomplished using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. organic-chemistry.orgrsc.org This method is widely used for benzylic brominations but does not offer stereocontrol, resulting in a racemic mixture.
Another common precursor is 1-(2,3-dichlorophenyl)ethan-1-one. This ketone can be reduced to the corresponding secondary alcohol, 1-(2,3-dichlorophenyl)ethanol (B1633831), using reducing agents like sodium borohydride (B1222165) (NaBH₄). As described previously, this alcohol can then be readily converted to the target bromide. google.com
Furthermore, synthesis can start from 1-bromo-2,3-dichlorobenzene (B155788) itself. nih.gov A Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride would yield 1-(x,y-dichloro-z-bromoacetyl)benzene isomers. Separation of the desired isomer followed by reduction of the ketone and conversion of the alcohol would provide the final product, although regioselectivity in the acylation step can be a significant challenge.
Halogen Exchange Reactions
Halogen exchange reactions, most notably the Finkelstein reaction, provide a method to synthesize alkyl bromides from other alkyl halides. thieme-connect.de This process involves treating an alkyl chloride or iodide with a bromide salt, typically sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable solvent like acetone (B3395972) or acetonitrile. The reaction is an equilibrium process, and its success often depends on Le Chatelier's principle; for instance, the precipitation of the less soluble sodium chloride from acetone drives the reaction forward when converting an alkyl chloride to a bromide. thieme-connect.desocietechimiquedefrance.fr
Therefore, this compound could be synthesized from 1-(1-chloroethyl)-2,3-dichlorobenzene. The chloro-analogue can be prepared from 1-(2,3-dichlorophenyl)ethanol using reagents like thionyl chloride (SOCl₂). Subsequent treatment with a bromide salt would yield the target compound. While this method is effective for primary and secondary alkyl halides, it does not alter the stereochemistry at the chiral center if it is already established. thieme-connect.de Metal-mediated halogen exchange reactions have also been developed for aryl halides and could potentially be adapted for benzylic systems. nih.gov
Reaction Chemistry and Mechanistic Investigations of 1 1 Bromoethyl 2,3 Dichlorobenzene
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving 1-(1-bromoethyl)-2,3-dichlorobenzene are centered at the electrophilic benzylic carbon atom, which is bonded to the bromine leaving group. The reaction mechanism can proceed through either an S_N1 or S_N2 pathway, influenced by factors such as the nucleophile, solvent, and the stability of potential intermediates. ucalgary.cayoutube.com
S_N1 and S_N2 Mechanistic Pathways at the Benzylic Carbon
As a secondary benzylic halide, this compound is capable of reacting through both S_N1 (substitution nucleophilic unimolecular) and S_N2 (substitution nucleophilic bimolecular) mechanisms. ucalgary.careddit.com The competition between these pathways is a key feature of its chemistry.
The S_N1 pathway is a two-step mechanism. The first and rate-determining step involves the spontaneous departure of the bromide leaving group to form a secondary benzylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized into the attached dichlorinated benzene (B151609) ring. However, the two chlorine atoms on the ring are electron-withdrawing, which can partially destabilize the carbocation compared to an unsubstituted analogue, potentially slowing the S_N1 rate. In the second step, a nucleophile attacks the planar carbocation, which can occur from either face, leading to a racemic or partially racemic mixture of products if the starting material is chiral. stackexchange.compearson.com
The S_N2 pathway is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the side opposite to the bromine atom (backside attack). ncert.nic.in This process involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For S_N2 reactions, steric hindrance around the reaction center is a critical factor. ncert.nic.in This pathway leads to an inversion of stereochemistry at the chiral center. pearson.comlibretexts.org
Influence of Nucleophile Basicity and Steric Hindrance
The nature of the nucleophile plays a decisive role in directing the reaction towards either an S_N1 or S_N2 mechanism.
Strong, non-bulky nucleophiles favor the S_N2 pathway. These include nucleophiles such as hydroxide (B78521) (OH⁻), alkoxides (RO⁻), and cyanide (CN⁻). Their high nucleophilicity allows for a rapid, concerted attack on the substrate, preempting the formation of a carbocation. youtube.compearson.com
Weak nucleophiles , such as water (H₂O) and alcohols (ROH), favor the S_N1 pathway. These nucleophiles are not strong enough to attack the substrate directly in a concerted fashion and will instead wait for the formation of the more reactive carbocation intermediate before reacting. stackexchange.compearson.com
Steric Hindrance of the nucleophile can also be a factor. Very bulky or sterically hindered nucleophiles (e.g., potassium tert-butoxide) may react slowly in an S_N2 reaction due to difficulty in accessing the backside of the benzylic carbon. masterorganicchemistry.com In such cases, elimination reactions often become the dominant pathway.
The following table summarizes the expected major pathway based on the nucleophile's characteristics:
| Nucleophile | Type | Expected Major Pathway |
| H₂O, CH₃OH | Weak Nucleophile / Weak Base | S_N1 |
| CN⁻, N₃⁻ | Strong Nucleophile / Weak Base | S_N2 |
| CH₃O⁻, OH⁻ | Strong Nucleophile / Strong Base | S_N2, with competing E2 |
| (CH₃)₃CO⁻ | Strong, Sterically Hindered Base | E2 (major) |
Elimination Reactions
In the presence of a base, this compound can undergo elimination reactions, where a molecule of hydrogen bromide (HBr) is removed to form an alkene. These reactions compete with nucleophilic substitution. libretexts.org
Dehydrobromination Pathways (e.g., E1, E2)
Dehydrobromination can proceed via two main pathways: E1 (elimination unimolecular) and E2 (elimination bimolecular).
The E1 pathway is a two-step process that shares the same initial step as the S_N1 reaction: formation of the benzylic carbocation. In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. E1 reactions are favored by conditions that favor S_N1 reactions, namely weak bases and polar protic solvents. masterorganicchemistry.com
The E2 pathway is a single-step, concerted reaction where a strong base removes a proton from the carbon adjacent to the benzylic carbon, while simultaneously, the C-Br bond breaks and the C=C double bond forms. masterorganicchemistry.com This mechanism requires a specific anti-periplanar geometry between the proton being removed and the bromide leaving group. E2 reactions are favored by the use of strong, often sterically hindered, bases. youtube.comlibretexts.org
Formation of Styrenyl Derivatives
The dehydrobromination of this compound results in the formation of a substituted styrene. The specific product of this elimination reaction is 2,3-dichlorostyrene . The formation of this product is particularly favored when strong bases are used, promoting the E2 pathway. youtube.com The resulting conjugated system, where the new double bond is conjugated with the benzene ring, provides additional stability to the product, which helps to drive the elimination reaction forward. youtube.com
Regio- and Stereoselectivity in Elimination Processes
Elimination reactions of this compound, typically proceeding via an E2 mechanism in the presence of a strong, non-nucleophilic base, are governed by specific regio- and stereochemical principles. The regioselectivity of the dehydrobromination is straightforward as there is only one type of β-hydrogen available for abstraction, which is on the methyl group of the bromoethyl substituent. This leads exclusively to the formation of 1-(ethenyl)-2,3-dichlorobenzene (2,3-dichlorostyrene).
The stereoselectivity of E2 reactions is highly dependent on the conformation of the substrate during the transition state. The reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group (bromine). chemistrysteps.comchemistrysteps.com This means the hydrogen and bromine atoms must lie in the same plane and be oriented at a 180° dihedral angle to each other for the reaction to proceed efficiently. chemistrysteps.com
If the starting material, this compound, is chiral and enantiomerically pure, the E2 elimination can be stereospecific. chemistrysteps.com The specific stereoisomer of the starting material will dictate the geometry of the transition state, potentially leading to a specific product. However, as the product, 2,3-dichlorostyrene, does not have stereoisomers (E/Z isomers are not possible for a terminal alkene), the primary stereochemical consideration relates to the mechanism itself rather than the formation of different product isomers. The reaction's stereospecificity is more relevant in substrates where elimination can lead to either (E)- or (Z)-alkenes. khanacademy.orglibretexts.org For this compound, the key factor is achieving the necessary anti-periplanar conformation for the β-hydrogen and the bromine atom to allow for the concerted removal and formation of the π-bond.
Metal-Catalyzed Cross-Coupling Reactions
The C(sp³)–Br bond in this compound makes it a suitable electrophile for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. The presence of a chiral center at the benzylic position introduces opportunities for stereocontrolled transformations.
Suzuki-Miyaura Coupling and Related Protocols
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide. wikipedia.org For secondary benzylic bromides like this compound, this reaction provides a direct route to synthesize diarylalkanes and related structures. However, a significant challenge in the coupling of secondary alkyl halides is the competing β-hydride elimination pathway, which would lead to the formation of 2,3-dichlorostyrene. nih.gov
The general mechanism involves three key steps: oxidative addition of the benzylic bromide to a Pd(0) catalyst, transmetalation with an organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.netyonedalabs.com The choice of reaction conditions is critical to favor the desired cross-coupling over elimination.
Successful Suzuki-Miyaura couplings of benzylic halides have been achieved using specific catalyst systems. nih.gov For instance, using Pd(OAc)₂ with a bulky, electron-rich phosphine (B1218219) ligand like JohnPhos, in the presence of a base such as potassium carbonate, can effectively promote the coupling with various arylboronic acids. nih.gov Microwave-assisted protocols have also been developed to accelerate these reactions. nih.gov
| Parameter | Typical Condition | Purpose |
| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, PdCl₂(dppf)) | Facilitates the catalytic cycle |
| Ligand | Bulky, electron-rich phosphines (e.g., JohnPhos, SPhos, Xantphos) | Stabilizes the Pd center, promotes oxidative addition, and suppresses side reactions |
| Boron Reagent | Arylboronic acids or potassium aryltrifluoroborates | Nucleophilic coupling partner |
| Base | Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) | Activates the boron reagent for transmetalation organic-chemistry.org |
| Solvent | Aprotic polar solvents (e.g., DMF, THF) often with water | Solubilizes reactants and reagents |
This table presents common conditions for Suzuki-Miyaura coupling of benzylic halides, which are applicable to this compound.
Enantioselective Cross-Coupling Strategies for Chiral C(sp³) Centers
The chiral nature of the C(sp³)–Br center in this compound allows for the application of enantioselective cross-coupling strategies to produce enantioenriched products. These strategies can be broadly categorized as stereospecific or stereoconvergent. nih.gov
Stereospecific reactions involve the coupling of an enantioenriched starting material with an achiral reagent, where the stereochemistry of the product is determined by that of the starting material (either retention or inversion of configuration). nih.gov For example, palladium-catalyzed Kumada-Corriu reactions of secondary benzylic bromides with Grignard reagents have been shown to proceed with inversion of configuration. acs.org
Stereoconvergent reactions start with a racemic electrophile and use a chiral catalyst to produce a single enantiomer of the product in high enantiomeric excess (ee). mit.edumit.edu This approach is particularly valuable as it does not require an enantiomerically pure starting material.
Nickel-catalyzed asymmetric cross-couplings have emerged as a powerful tool for these transformations. thieme-connect.comnih.gov For instance, Negishi reactions of racemic secondary benzylic bromides with organozinc reagents, catalyzed by a nickel complex with a chiral ligand (such as a pybox or an isoquinoline-oxazoline ligand), can furnish cross-coupled products with high yields and excellent enantioselectivity. mit.edumit.edunih.gov These reactions often proceed through a mechanism where the chiral catalyst selectively reacts with one enantiomer of the racemic substrate or controls the stereochemistry at a key intermediate step. acs.org
Catalyst Design and Ligand Effects in Coupling Reactions
The success of metal-catalyzed cross-coupling reactions involving secondary alkyl electrophiles hinges on the rational design of the catalyst and, most importantly, the choice of ligand. vu.nl The ligand plays a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing reactivity, selectivity, and catalyst stability. vu.nlrsc.org
For Suzuki-Miyaura and related couplings of this compound, ligands are essential for several reasons:
Promoting Oxidative Addition: Electron-rich and sterically bulky ligands enhance the rate of oxidative addition of the C(sp³)–Br bond to the metal center.
Suppressing β-Hydride Elimination: The steric bulk of ligands like Xantphos or Buchwald-type biaryl phosphines can disfavor the formation of the transition state required for β-hydride elimination, thus increasing the yield of the desired cross-coupling product. acs.orgacs.org
Facilitating Reductive Elimination: The ligand influences the rate of reductive elimination, the final step that forms the C-C bond and regenerates the active catalyst. acs.org
In the context of enantioselective catalysis, chiral ligands are designed to create a chiral environment around the metal center. Ligands like pybox (pyridine-bis(oxazoline)) and other nitrogen-based bidentate or tridentate ligands have proven effective in nickel-catalyzed asymmetric reactions, inducing high enantioselectivity in the coupling of racemic benzylic halides. mit.edumit.eduthieme-connect.comnih.gov The design of these ligands is critical for achieving effective stereochemical control.
| Ligand Type | Example(s) | Application | Key Effect |
| Monodentate Biarylphosphines | JohnPhos, SPhos | Suzuki-Miyaura Coupling | High activity, promotes coupling over elimination |
| Bidentate Phosphines | Xantphos, dppf | Suzuki-Miyaura, Kumada-Corriu | Controls geometry, suppresses β-elimination acs.org |
| Chiral N,N-Ligands | Pybox, Isoquinoline-Oxazoline | Asymmetric Negishi Coupling | Induces high enantioselectivity mit.edunih.gov |
This table summarizes the role of different ligand classes in cross-coupling reactions relevant to this compound.
Electrophilic Aromatic Substitution Reactions on the Dichlorobenzene Ring
While the bromoethyl group is the primary site for nucleophilic substitution and elimination, the 2,3-dichlorophenyl ring can undergo electrophilic aromatic substitution (EAS). However, the reactivity of the ring is significantly influenced by the existing substituents. Dichlorobenzenes are generally deactivated towards electrophilic attack compared to benzene. rsc.orgrsc.org Friedel-Crafts reactions, in particular, are often difficult on rings that are less active than monohalobenzenes. chemicalforums.comwikipedia.org
Regioselectivity Directed by Existing Substituents
The position of attack by an incoming electrophile (e.g., NO₂⁺ in nitration, Br⁺ in bromination) is determined by the combined directing effects of the two chloro substituents and the 1-bromoethyl group. unizin.orgmasterorganicchemistry.com
Chloro Groups: Halogens are weakly deactivating substituents due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. pressbooks.pub However, they are ortho-, para-directors because the resonance effect stabilizes the arenium ion intermediate when attack occurs at these positions. pressbooks.puborganicchemistrytutor.com
1-Bromoethyl Group: This is an alkyl group, which is weakly activating and an ortho-, para-director. The activating effect arises from hyperconjugation and weak inductive electron donation. ualberta.casavemyexams.com
When multiple substituents are present, the position of substitution is generally controlled by the most powerful activating group. ualberta.ca In this case, the alkyl (1-bromoethyl) group is activating, while the chloro groups are deactivating. Therefore, the 1-bromoethyl group will be the primary director.
Considering the directing effects:
The 1-bromoethyl group directs to its ortho (position 6) and para (position 4) positions.
The C2-chloro group directs to its ortho (none available) and para (position 5) positions.
The C3-chloro group directs to its ortho (position 4) and para (position 6) positions.
Combining these effects, positions 4 and 6 are strongly favored electronically, as they are activated by the alkyl group and at least one of the chloro groups via resonance stabilization of the intermediate. Position 5 is activated only by one chloro group and is meta to the primary directing alkyl group, making it less favorable.
Between positions 4 and 6, steric hindrance is a key consideration. Position 6 is ortho to the bulky 1-bromoethyl group, which will sterically hinder the approach of an electrophile. Position 4 is para to the 1-bromoethyl group and ortho to the C3-chloro group, making it sterically more accessible.
Therefore, the major product in an electrophilic aromatic substitution reaction on this compound is predicted to be the one where the electrophile adds at position 4 .
| Position | Directing Effect of 1-Bromoethyl (Alkyl) | Directing Effect of C2-Chloro | Directing Effect of C3-Chloro | Overall Electronic Effect | Steric Hindrance | Predicted Outcome |
| 4 | Para (Activating) | Meta (Deactivating) | Ortho (Activating) | Strongly Favorable | Moderate | Major Product |
| 5 | Meta (Deactivating) | Para (Activating) | Meta (Deactivating) | Less Favorable | Low | Minor Product |
| 6 | Ortho (Activating) | Meta (Deactivating) | Para (Activating) | Strongly Favorable | High | Minor Product |
This table analyzes the regioselectivity of electrophilic aromatic substitution on the this compound ring.
Competitive Reactivity of the Benzylic Position
The benzylic carbon in this compound is a focal point for a variety of chemical transformations. Its reactivity is a consequence of the ability of the adjacent benzene ring to stabilize intermediates, such as carbocations and radicals, through resonance.
One of the primary reactions occurring at this position is nucleophilic substitution, where the bromide ion, a good leaving group, is displaced by a nucleophile. This can proceed through either an SN1 or SN2 mechanism. The formation of a secondary benzylic carbocation is stabilized by the phenyl ring, suggesting a potential for an SN1 pathway. However, the specific reaction conditions and the nature of the nucleophile will ultimately determine the dominant mechanism.
Another key aspect of the benzylic position's reactivity is its susceptibility to free radical bromination. masterorganicchemistry.com This type of reaction, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), proceeds via a benzylic radical intermediate. The stability of this radical is significantly enhanced by delocalization of the unpaired electron into the aromatic ring. gla.ac.uk
The presence of two chlorine atoms on the benzene ring introduces electronic effects that modulate this reactivity. As electron-withdrawing groups, the chlorine atoms can slightly destabilize a benzylic carbocation intermediate, potentially slowing down SN1 reactions compared to an unsubstituted analogue. Conversely, their influence on the stability of the benzylic radical is less pronounced, allowing radical reactions to proceed efficiently.
Research on related dichlorotoluene isomers has shown that benzylic bromination can be achieved with high selectivity. For instance, the photochemical bromination of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzyl bromide has been successfully performed, indicating that the presence of ortho- and meta-chloro substituents does not hinder the formation of the benzylic radical. nih.gov
Table 1: Illustrative Benzylic Bromination of a Related Dichlorotoluene
| Substrate | Reagents | Conditions | Product | Yield | Reference |
| 2,6-Dichlorotoluene | HBr, H₂O₂ | Blue light irradiation, microchannel reactor, 70°C | 2,6-Dichlorobenzyl bromide | 91.4% | nih.gov |
This table illustrates the reactivity of a benzylic position on a dichlorinated ring system, analogous to the precursor of this compound.
Radical Reactions and Their Synthetic Utility
The ability of the benzylic position in this compound to form a stable secondary radical opens up a wide array of synthetic possibilities beyond simple bromination. The generation of the 1-(2,3-dichlorophenyl)ethyl radical serves as a key step in the formation of new carbon-carbon and carbon-heteroatom bonds.
These radical reactions are typically initiated by the homolytic cleavage of the carbon-bromine bond. This can be achieved using radical initiators such as AIBN or through photoredox catalysis. rsc.org Once formed, the benzylic radical is a versatile intermediate that can participate in various synthetic transformations.
One significant application is in addition reactions, such as the Giese reaction, where the radical adds to an electron-deficient alkene. researchgate.net This methodology allows for the construction of more complex molecular scaffolds. The reaction is often mediated by reagents like tributyltin hydride (n-Bu₃SnH), which acts as a radical chain carrier. uchicago.edu
Table 2: Common Reagents in Benzylic Radical Generation and Reactions
| Reagent/Catalyst | Role | Typical Application | Reference |
| AIBN (Azobisisobutyronitrile) | Radical Initiator | Initiates radical chain reactions upon heating. | uchicago.edu |
| Benzoyl Peroxide | Radical Initiator | Alternative thermal initiator for radical formation. | scientificupdate.com |
| n-Bu₃SnH (Tributyltin hydride) | Radical Mediator | Propagates radical chain and acts as a hydrogen atom donor. | uchicago.edu |
| Nickel/Photoredox Catalysts | Catalysis | Enables cross-coupling reactions of benzylic radicals with various partners. | rsc.org |
| Copper/Photoredox Catalysts | Catalysis | Facilitates reactions such as the coupling of benzylic C-H bonds with alcohols. | researchgate.net |
Furthermore, recent advancements in catalysis have enabled the use of benzylic radicals in cross-coupling reactions. rsc.org Dual catalytic systems, often combining a transition metal like nickel or copper with a photoredox catalyst, can facilitate the coupling of the 1-(2,3-dichlorophenyl)ethyl radical with a variety of partners, including aryl halides, alkenes, and alkynes. rsc.org These methods provide a powerful tool for constructing complex diarylmethane derivatives and other valuable chemical structures under mild reaction conditions. The compatibility of these catalytic systems with a range of functional groups highlights their synthetic utility. rsc.org
The synthetic utility of radical reactions involving this compound is therefore substantial, offering pathways to novel compounds that might be challenging to access through traditional ionic reaction pathways.
Advanced Spectroscopic and Structural Characterization of 1 1 Bromoethyl 2,3 Dichlorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular structure, connectivity, and stereochemistry can be obtained.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of 1-(1-Bromoethyl)-2,3-dichlorobenzene would exhibit distinct signals for the protons of the 1-bromoethyl group and the protons on the dichlorinated benzene (B151609) ring.
The methyl protons (CH₃) of the ethyl group are expected to appear as a doublet due to coupling with the single methine proton (CH). This signal would likely be found in the upfield region of the spectrum. The methine proton (CH), being attached to a carbon bearing a bromine atom and the aromatic ring, would be significantly deshielded and appear as a quartet due to coupling with the three methyl protons.
The aromatic region would display a more complex pattern due to the three adjacent protons on the substituted benzene ring. Their chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the 1-bromoethyl substituent. Based on the substitution pattern, these protons would likely appear as a set of multiplets. For comparison, the aromatic protons of (1-bromoethyl)benzene (B1216412) appear in the range of 7.25-7.38 ppm. chegg.com The presence of two chlorine atoms in the 2 and 3 positions would be expected to shift these signals further downfield. The ¹H NMR spectrum of 1,2,3-trichlorobenzene (B84244) shows signals in the range of 7.02-7.43 ppm, which can serve as a reference for the aromatic region. nih.gov
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | ~ 2.0 | Doublet (d) | ~ 7.0 |
| CH | ~ 5.2 | Quartet (q) | ~ 7.0 |
| Aromatic H | ~ 7.2 - 7.6 | Multiplet (m) | - |
Disclaimer: The data in this table is predicted and may vary from experimental values.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. In a proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule.
The methyl carbon (CH₃) would appear at the highest field (lowest ppm value). The methine carbon (CH), being directly attached to the electronegative bromine atom, would be shifted downfield. The six aromatic carbons would appear in the typical aromatic region (approximately 120-150 ppm). The carbons directly bonded to the chlorine and bromine atoms (C1, C2, and C3) would have their chemical shifts significantly influenced by these halogens. For comparison, the carbons bearing chlorine in 1,2-dichlorobenzene (B45396) and 1,3-dichlorobenzene (B1664543) show resonances in the range of 127-135 ppm. chemicalbook.comchemicalbook.com
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~ 25 |
| CH | ~ 45 |
| Aromatic C (unsubstituted) | ~ 127 - 130 |
| Aromatic C-Cl | ~ 130 - 135 |
| Aromatic C-CH(Br)CH₃ | ~ 140 - 145 |
Disclaimer: The data in this table is predicted and may vary from experimental values.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A cross-peak would be expected between the methine (CH) proton and the methyl (CH₃) protons of the ethyl group, confirming their connectivity. Correlations would also be observed between the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would show a cross-peak between the methyl protons and the methyl carbon, the methine proton and the methine carbon, and each aromatic proton with its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). Key HMBC correlations would be expected from the methine proton to the carbons of the aromatic ring (C1, C2, and C6) and to the methyl carbon. The methyl protons would show a correlation to the methine carbon and potentially to C1 of the aromatic ring. These correlations would be instrumental in connecting the 1-bromoethyl side chain to the dichlorobenzene ring.
The methine carbon of the 1-bromoethyl group is a chiral center, meaning this compound exists as a pair of enantiomers. While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents can facilitate this.
Chiral shift reagents are typically lanthanide complexes that can reversibly coordinate with the molecule of interest. In a chiral environment, the enantiomers of this compound would interact differently with the chiral shift reagent, leading to the formation of diastereomeric complexes. These diastereomeric complexes would have slightly different magnetic environments, resulting in the separation of NMR signals for the two enantiomers. For instance, the quartet of the methine proton could resolve into two separate quartets, allowing for the determination of the enantiomeric excess of a non-racemic sample.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The mass spectrum of this compound would exhibit a characteristic molecular ion peak cluster due to the presence of bromine and chlorine isotopes. Both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) have two major isotopes with significant natural abundances. This would result in a complex isotopic pattern for the molecular ion.
The fragmentation of the molecular ion would be expected to proceed through several key pathways. A prominent fragmentation would be the loss of the bromine atom to form a stable secondary benzylic carbocation. This fragment would likely be the base peak in the spectrum. Further fragmentation could involve the loss of the entire ethyl group or the sequential loss of chlorine atoms and HCl from the aromatic ring. unirioja.esacs.org The fragmentation of benzyl (B1604629) bromide, for instance, shows a base peak corresponding to the benzyl cation. blogspot.com
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Identity of Fragment |
| 250/252/254/256 | [M]⁺ (Molecular ion cluster) |
| 171/173 | [M - Br]⁺ |
| 145/147 | [C₆H₄Cl₂]⁺ |
| 109 | [C₆H₄Cl]⁺ |
| 77 | [C₆H₅]⁺ |
Disclaimer: The m/z values represent the most abundant isotope for each fragment, and the actual spectrum will show isotopic patterns. The relative intensities are predictions.
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of an ion with high precision (typically to four or more decimal places). This enables the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, with the molecular formula C₈H₇BrCl₂, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass.
The calculated exact mass for the most abundant isotopic combination (C₈H₇⁷⁹Br³⁵Cl₂) is 249.9135.
Fragmentation Patterns and Isotopic Signatures
The mass spectrometric analysis of this compound is profoundly influenced by the natural isotopic abundances of its halogen constituents: bromine and chlorine. These elements create a distinct and predictable isotopic signature in the mass spectrum, which is crucial for the compound's identification.
Natural bromine consists of two primary isotopes, ⁷⁹Br (approximately 50.5% abundance) and ⁸¹Br (approximately 49.5% abundance), which have a mass difference of two atomic mass units (amu) and a nearly 1:1 abundance ratio. libretexts.org Chlorine also has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance), also differing by 2 amu, with an abundance ratio of roughly 3:1. libretexts.orglibretexts.org
For a molecule containing one bromine and two chlorine atoms, the molecular ion region will exhibit a complex cluster of peaks. The relative intensities of these peaks (M, M+2, M+4, M+6) can be calculated based on the statistical combination of the isotopes. This unique pattern is a definitive indicator for the presence of one bromine and two chlorine atoms in the molecule or its fragments.
Upon electron ionization (EI), this compound undergoes fragmentation. The fragmentation pathways are generally predictable, involving the cleavage of the weakest bonds. A primary fragmentation event is the loss of the bromine atom, which is a good leaving group. libretexts.org This would result in a fragment ion [M-Br]⁺. Another significant fragmentation pathway involves the cleavage of the C-C bond between the aromatic ring and the ethyl side chain, leading to the formation of a dichlorophenyl cation or a bromoethyl cation. A particularly favorable fragmentation is the benzylic cleavage to lose a methyl radical (•CH₃), resulting in a stable dichlorobromobenzyl cation [M-CH₃]⁺.
The table below outlines the predicted principal fragments and their characteristic isotopic patterns.
| Fragment Ion | Description | Predicted m/z (for lightest isotopes ⁷⁹Br, ³⁵Cl) | Key Isotopic Signature |
| [C₈H₇BrCl₂]⁺ | Molecular Ion (M⁺) | 252 | Complex cluster of M, M+2, M+4, M+6 peaks reflecting the presence of 1 Br and 2 Cl atoms. |
| [C₈H₇Cl₂]⁺ | Loss of Bromine radical (•Br) | 173 | Isotopic pattern for two chlorine atoms (peaks at m/z 173, 175, 177 with ~9:6:1 ratio). |
| [C₇H₄BrCl₂]⁺ | Loss of Methyl radical (•CH₃) | 237 | Isotopic pattern for one bromine and two chlorine atoms. |
| [C₆H₃Cl₂]⁺ | Loss of bromoethyl radical (•C₂H₄Br) | 145 | Isotopic pattern for two chlorine atoms (peaks at m/z 145, 147, 149 with ~9:6:1 ratio). |
Note: The m/z values are calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl). The full isotopic cluster for each fragment will show additional peaks at higher m/z values.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Aromatic Ring Vibrations:
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹.
C=C Stretching: The characteristic stretching vibrations of the benzene ring carbon-carbon double bonds typically result in a series of peaks between 1600 cm⁻¹ and 1400 cm⁻¹. For substituted benzenes, these often appear as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted ring, strong absorptions are expected in the 810-750 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine stretching vibrations typically occur in the range of 800-600 cm⁻¹.
Alkyl Side-Chain Vibrations:
C-H Stretching: The aliphatic C-H stretching vibrations of the ethyl group will produce peaks in the 3000-2850 cm⁻¹ range.
C-H Bending: The bending (scissoring, wagging, twisting) vibrations of the CH and CH₃ groups will be observed in the 1470-1370 cm⁻¹ region.
C-Br Stretching: The carbon-bromine stretch is typically found at lower wavenumbers, generally in the 650-500 cm⁻¹ region.
The following table summarizes the expected key vibrational frequencies.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Region |
| Aromatic C-H Stretch | 3100 - 3000 | High Frequency |
| Aliphatic C-H Stretch | 3000 - 2850 | High Frequency |
| Aromatic C=C Stretch | 1600 - 1450 | Fingerprint |
| Aliphatic C-H Bend | 1470 - 1370 | Fingerprint |
| Aromatic C-H Out-of-Plane Bend | 810 - 750 | Fingerprint |
| C-Cl Stretch | 800 - 600 | Fingerprint |
| C-Br Stretch | 650 - 500 | Low Frequency |
Note: This table is predictive and based on characteristic group frequencies and data from structurally similar molecules like 1-bromo-2,3-dichlorobenzene (B155788) and (1-bromoethyl)benzene. nih.govnist.gov
X-ray Crystallography for Solid-State Structural Conformation and Stereochemistry
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice, including bond lengths, bond angles, and intermolecular interactions. As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases.
The molecule itself possesses a chiral center at the carbon atom bonded to the bromine. In the solid state, a racemic mixture would crystallize in a centrosymmetric space group, with both (R)- and (S)-enantiomers present in the unit cell. The conformation of the bromoethyl side chain relative to the plane of the dichlorobenzene ring would be a key structural feature, determined by minimizing steric hindrance. Rotation around the single bond connecting the side chain to the ring would likely be restricted, leading to a preferred torsional angle in the solid state.
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination
The presence of an asymmetric carbon atom in the 1-bromoethyl group makes this compound a chiral molecule, existing as a pair of enantiomers ((R) and (S) forms). The separation and quantification of these enantiomers are crucial for stereoselective synthesis and analysis, which is commonly achieved using chiral chromatography. nih.gov
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for resolving enantiomers when equipped with a Chiral Stationary Phase (CSP). gcms.czresearchgate.net The fundamental principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, enabling separation. sigmaaldrich.com
Chiral HPLC: For halogenated aromatic compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often highly effective. researchgate.netcsfarmacie.cz A common approach would involve using a normal-phase mobile system.
Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate) based columns.
Mobile Phase: Typically a mixture of a non-polar solvent like n-hexane with a polar modifier such as isopropanol (B130326) or ethanol. The ratio is optimized to achieve the best balance between resolution and analysis time.
Chiral GC: Gas chromatography is also a viable method, particularly for volatile and thermally stable compounds. Derivatized cyclodextrins are the most common CSPs for this purpose. gcms.cznih.gov
Stationary Phase: Capillary columns coated with a derivative of β- or γ-cyclodextrin, such as 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin. nih.gov
Carrier Gas: Helium or Hydrogen.
Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
The determination of enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two separated enantiomers in the chromatogram using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.
| Technique | Typical Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Principle |
| HPLC | Polysaccharide derivatives (e.g., cellulose, amylose) | n-Hexane / Isopropanol mixture | Differential formation of diastereomeric complexes through hydrogen bonding, π-π stacking, and steric interactions. researchgate.net |
| GC | Cyclodextrin (B1172386) derivatives | Helium or Hydrogen | Enantioselective inclusion into the chiral cyclodextrin cavity, leading to differential retention times. sigmaaldrich.com |
Computational and Theoretical Investigations of 1 1 Bromoethyl 2,3 Dichlorobenzene
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. For a molecule such as 1-(1-Bromoethyl)-2,3-dichlorobenzene, these methods offer insights into its stability, spectroscopic properties, and chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for medium-sized organic molecules, offering a favorable balance between accuracy and computational cost. DFT calculations can determine key properties such as optimized molecular geometry, total energy, and the distribution of electron density.
In a study on the closely related compound, 1-bromo-2,3-dichlorobenzene (B155788) (BDCB), DFT calculations using the PBE1PBE functional with a 6-311+G(d,p) basis set were shown to provide reliable results. nih.gov Such calculations for this compound would similarly elucidate its structural and electronic aspects. The calculated thermodynamic properties, including standard heat capacity, entropy, and enthalpy at different temperatures, reveal the molecule's stability and energetic profile. nih.gov Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can reveal electron-transfer characteristics within the molecule, highlighting the interactions between occupied and unoccupied orbitals. nih.gov
Table 1: Representative Thermodynamic Properties Calculated via DFT
| Property | Description |
| Total Energy | The sum of the kinetic and potential energies of all particles in the molecule at 0 Kelvin. |
| Enthalpy | A measure of the total energy of the system, including internal energy and the product of pressure and volume. |
| Gibbs Free Energy | The energy available to do useful work, which determines the spontaneity of a process. |
| Entropy | A measure of the randomness or disorder of the system. |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. wikipedia.org For halogenated aromatic compounds, the distribution and energy of these orbitals are significantly influenced by the electronegative halogen substituents. In the case of this compound, the HOMO is expected to be localized primarily on the dichlorobenzene ring, while the LUMO may have significant contributions from the antibonding orbitals of the C-Br and C-Cl bonds. Analysis of these orbitals helps predict sites susceptible to nucleophilic or electrophilic attack. For instance, the frontier molecular orbitals are directly involved in electron polarization and transfer properties. nih.gov
Table 2: Key Parameters from HOMO-LUMO Analysis
| Parameter | Formula | Chemical Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A small gap suggests high reactivity. wikipedia.org |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Electrophilicity Index (ω) | (I + A)2 / (8 * η) | Quantifies the ability of a molecule to accept electrons. |
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate that separates reactants from products. researchgate.net Quantum chemical calculations are indispensable for locating and characterizing these transient structures. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization are used to find these first-order saddle points on the potential energy surface. researchgate.netucsb.edu
For this compound, a key reaction would be nucleophilic substitution at the benzylic carbon, where the bromine atom acts as a leaving group. Transition state calculations could differentiate between a concerted (SN2) or a stepwise (SN1) mechanism. The calculation involves providing the structures of the reactant and product, from which the algorithm generates a guess for the transition state and optimizes it. researchgate.net A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state defines the activation energy, a crucial parameter for determining reaction rates. fossee.in
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of conformational dynamics. nih.gov
For this compound, the primary conformational flexibility arises from the rotation of the 1-bromoethyl group around the single bond connecting it to the dichlorobenzene ring. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers between them. This analysis is critical as the molecule's conformation can significantly influence its reactivity and interactions with other molecules. The simulations can reveal preferred orientations of the bromoethyl group relative to the aromatic ring, which may be influenced by steric hindrance from the ortho-chloro substituent. nih.gov
Quantitative Structure-Activity Relationships (QSAR) in Related Halogenated Systems
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. researchgate.net For halogenated hydrocarbons, QSAR models are frequently developed to predict toxicological endpoints, reducing the need for extensive animal testing. nih.govresearchgate.net
The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO/LUMO energies, partial charges). hufocw.org For halogenated systems, descriptors like polarizability (α) and the energy of the LUMO (ELUMO) have been shown to be particularly important in characterizing toxicity. researchgate.net
Once descriptors are calculated for a set of related compounds (a training set), a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR). researchgate.net The goal is to create an equation that can accurately predict the activity of new compounds based solely on their calculated descriptors. The robustness and predictive power of the model are assessed through rigorous internal and external validation procedures. hufocw.org For instance, a QSAR model for the toxicity of halogenated hydrocarbons might take the following form:
log(1/EC50) = β₀ + β₁(E_LUMO) + β₂(α) + β₃*(LogP)
where EC50 is the effective concentration, the β values are regression coefficients, and LogP is the octanol-water partition coefficient. Such models highlight the importance of electronic, structural, and energetic descriptors in the metabolic activation process. nih.gov
Table 3: Common Molecular Descriptors in QSAR Studies
| Descriptor Class | Example Descriptor | Information Encoded |
| Electronic | ELUMO | Electron-accepting ability, susceptibility to nucleophilic attack. |
| Steric/Geometric | Molecular Volume (V) | The size and shape of the molecule. |
| Hydrophobicity | LogP | The partitioning of a molecule between a lipid and an aqueous phase. |
| Topological | Connectivity Index (χ) | The degree of branching in the molecular skeleton. |
| Quantum-Chemical | Dipole Moment (μ) | The overall polarity of the molecule. |
Insights into Structure-Reactivity Relationships
No published research specifically detailing the structure-reactivity relationships of this compound through computational and theoretical methods could be identified. Such an investigation would typically involve analyzing how the arrangement of the bromoethyl group and the dichlorinated benzene (B151609) ring influences the molecule's reactivity in various chemical reactions. This would include identifying potential reaction sites and understanding the stability of possible intermediates or transition states. Without dedicated studies, any discussion on this topic would be purely speculative.
Synthetic Utility and Transformative Applications As a Chemical Intermediate
Building Block for Complex Organic Architectures
The strategic placement of reactive functional groups on the 1-(1-bromoethyl)-2,3-dichlorobenzene molecule makes it a valuable starting point for the synthesis of elaborate organic structures. The bromoethyl moiety serves as a prime site for nucleophilic substitution and elimination reactions, while the dichlorinated aromatic ring can participate in various cross-coupling reactions.
Construction of Carbon Skeletons via Alkylation Reactions
The benzylic bromide in the 1-bromoethyl group is particularly reactive towards nucleophiles, making this compound an excellent alkylating agent. In the presence of a suitable base, it can react with a wide range of carbon nucleophiles, such as enolates, organometallic reagents, and carbanions, to form new carbon-carbon bonds. This reactivity is fundamental to extending carbon chains and constructing more complex molecular skeletons. For instance, in Friedel-Crafts type alkylation reactions, the bromoethyl group can be activated by a Lewis acid to alkylate other aromatic rings, leading to the formation of diarylethane derivatives.
Formation of Heterocyclic Compounds
Heterocyclic compounds are central to medicinal chemistry and materials science. This compound can serve as a key precursor for the synthesis of various heterocyclic systems. The bromoethyl group can react with dinucleophiles to form rings. For example, reaction with primary amines or diamines can lead to the formation of nitrogen-containing heterocycles like aziridines or larger ring systems. Similarly, reactions with nucleophiles containing oxygen or sulfur, such as diols or dithiols, can be employed to construct oxygen- or sulfur-containing heterocycles, respectively. The dichlorobenzene ring itself can also be a precursor to heterocycles, for instance, through reactions that involve the displacement of the chlorine atoms or through cyclization reactions involving adjacent positions on the aromatic ring.
Precursor in Multistep Organic Synthesis
The distinct reactivity of the bromine and chlorine substituents on this compound allows for its use in sequential and controlled chemical transformations, making it a versatile precursor in lengthy synthetic routes.
Introduction of Bromine and Chlorine Functionalities
This compound serves as a carrier for introducing a specific arrangement of bromine and chlorine atoms onto a target molecule. The 2,3-dichloro substitution pattern on the benzene (B151609) ring is a specific isomeric arrangement that can be crucial for the biological activity or material properties of the final product. The bromoethyl group provides a reactive handle that can be transformed into other functional groups after the dichlorinated benzene moiety has been incorporated into a larger molecule.
Versatility in Sequential Chemical Transformations
The difference in reactivity between the benzylic bromide and the aryl chlorides is a key feature that allows for selective reactions. The bromoethyl group can undergo nucleophilic substitution under conditions where the aryl chlorides remain unreactive. Subsequently, the less reactive chlorine atoms can be manipulated using more forcing conditions, such as those found in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). This orthogonal reactivity enables a stepwise and controlled elaboration of the molecule, allowing for the synthesis of complex targets with high precision.
Development of Specialty Chemicals and Advanced Materials
While specific, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in various classes of specialty chemicals and are relevant to the design of advanced materials. Halogenated aromatic compounds are known precursors to agrochemicals, pharmaceuticals, and flame retardants. indiarawmaterial.com The unique substitution pattern of this compound could be leveraged to fine-tune the properties of such molecules.
In the realm of materials science, the dichlorinated benzene core is a component of some high-performance polymers and liquid crystals. The bromoethyl group can be used as a point of polymerization or as a site for grafting the molecule onto surfaces or into polymer matrices to impart specific properties such as thermal stability, flame retardancy, or a high refractive index. The development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on functionalized aromatic building blocks, and compounds like this compound could potentially serve as intermediates in the synthesis of new materials with tailored electronic properties.
Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific information detailing the use of This compound in the synthesis of functionalized polymers, oligomers, dyes, or pigments.
While related compounds, such as (1-bromoethyl)benzene (B1216412), are utilized as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), no research findings specifically document this application for the 2,3-dichloro substituted variant. Similarly, literature describing the role of halogenated benzene derivatives as intermediates for dyes and pigments does not specifically mention this compound.
Therefore, the requested article focusing on the synthetic utility of this specific compound in the areas of polymer and pigment chemistry cannot be generated with scientific accuracy due to the absence of relevant research data.
Future Research Directions and Perspectives for 1 1 Bromoethyl 2,3 Dichlorobenzene
The utility of 1-(1-bromoethyl)-2,3-dichlorobenzene as a chemical intermediate is well-established, but its full potential is yet to be unlocked. Future research is poised to expand its applications through innovative synthetic methodologies, computational chemistry, and advanced production techniques. The following sections outline key areas of prospective research that could significantly enhance the value of this compound in chemical synthesis and drug discovery.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(1-Bromoethyl)-2,3-dichlorobenzene in laboratory settings?
The compound can be synthesized via bromination of the corresponding ethyl-substituted aromatic precursor. A common approach involves reacting 2,3-dichloroethylbenzene with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a halogenated solvent (e.g., CCl₄) . Alternatively, substitution reactions using alkyl halides or brominating agents like PBr₃ may be employed, though steric hindrance from the ethyl group must be considered . Purification typically involves fractional distillation (boiling point ~140–144°C at 31 mmHg) or recrystallization (melting point ~38°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR identifies ethyl group protons (δ ~1.5–2.0 ppm for CH₂Br and δ ~4.0–4.5 ppm for CH₃), while ¹³C NMR distinguishes aromatic carbons (δ ~120–140 ppm) and brominated ethyl carbons (δ ~30–40 ppm).
- IR : Peaks at ~560–600 cm⁻¹ (C-Br stretch) and ~700–750 cm⁻¹ (C-Cl stretch) confirm functional groups.
- GC-MS : Validates purity (>95% via GC) and molecular ion peaks (m/z ~243–245 for isotopic patterns of Br/Cl) .
Q. What safety protocols are critical when handling this compound?
- Hazards : Corrosive (R34), causing skin burns. Reacts violently with strong bases or oxidizing agents.
- PPE : Use nitrile gloves, fume hoods, and splash goggles.
- Storage : Keep in dark, airtight containers at ≤25°C to prevent decomposition .
Advanced Research Questions
Q. How do steric and electronic effects of the ethyl group influence substitution reactions at the brominated site?
The ethyl group introduces steric hindrance, slowing SN2 mechanisms but favoring SN1 pathways in polar solvents (e.g., DMSO). Electron-withdrawing Cl substituents on the benzene ring further polarize the C-Br bond, enhancing electrophilicity. Kinetic studies using Hammett plots can quantify substituent effects .
Q. How can researchers resolve contradictions in NMR data caused by diastereomer formation?
Diastereomers arising from restricted rotation of the ethyl group (e.g., atropisomerism) may split NMR signals. Strategies include:
Q. What computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) on this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Fukui indices to identify reactive sites. For this compound, EAS favors the para position to the electron-withdrawing Cl groups, validated by molecular electrostatic potential (MEP) maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
